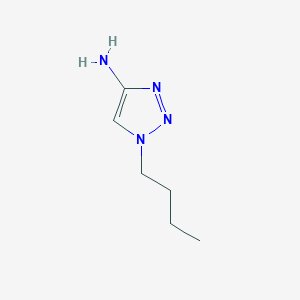

1-butyl-1H-1,2,3-triazol-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-butyl-1H-1,2,3-triazol-4-amine is a nitrogen-containing heterocyclic compound . It is a part of the 1,2,3-triazole family, which is a privileged structure motif that has received a great deal of attention in academics and industry . Even though it is absent in nature, 1,2,3-triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids with amine-ester functionality involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles were thoroughly characterized using different spectral techniques .科学的研究の応用

Synthesis and Structural Analysis

Synthesis Techniques : Zelenov et al. (2014) described a method for synthesizing compounds related to 1-butyl-1H-1,2,3-triazol-4-amine. They focused on the reactions of aliphatic amines with 3-amino-4-(tert-butyl-NNO-azoxy)furoxan to produce various triazole oxides, demonstrating a new approach to synthesize these compounds (Zelenov et al., 2014).

Structural Analysis : Belcher and Squattrito (2006) studied the structure of 4-amino-3-butyl-1,2,4-triazole-5-thione, revealing its planar triazole ring and how it forms hydrogen-bonded dimers. This research contributes to understanding the physical and chemical properties of similar triazole compounds (Belcher & Squattrito, 2006).

Pharmaceutical and Biological Applications

Antitumor Activity : A study by 叶姣 et al. (2015) synthesized a compound related to this compound, demonstrating its crystal structure and antitumor activity. This highlights the potential pharmaceutical applications of triazole derivatives (叶姣 et al., 2015).

Reactivity Studies : Mironovich and Shcherbinin (2014) explored the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5yl)pyrazolo[5,1-с][1,2,4]-triazin-4(6Н)-one, a compound similar to this compound. They examined its reactions with different agents, adding to the understanding of its chemical behavior and potential uses (Mironovich & Shcherbinin, 2014).

Material Science and Chemistry

Photophysical Properties : Guo et al. (2021) described a green, metal-free synthesis method for structurally diverse 1H-1,2,4-triazol-3-amines, demonstrating their potential in organic chemistry, medicinal chemistry, and optical materials due to their interesting photophysical properties (Guo et al., 2021).

Synthesis of Derivatives : A study by Wang et al. (2011) involved synthesizing ligands based on 1,2,3-triazoles for bioconjugation applications. This research underscores the versatility of triazole derivatives in biochemical applications (Wang et al., 2011).

将来の方向性

作用機序

Target of Action

1-Butyl-1H-1,2,3-triazol-4-amine is a derivative of the triazole family. Triazoles are known to act as ligands, binding to various targets. Specifically, they are known to bind to copper (I) ions, stabilizing them towards disproportionation and oxidation . This stabilization enhances the catalytic effect in the azide-alkyne cycloaddition .

Mode of Action

The triazole ring in this compound binds to the copper (I) centers through the three triazole nitrogen donor atoms in a facial form . This binding acts as a capping bond to the octahedron . The stabilization of copper (I) ions enhances the catalytic effect in the azide-alkyne cycloaddition .

Biochemical Pathways

The primary biochemical pathway influenced by this compound is the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction is a type of click chemistry, a term used to describe reactions that are fast, simple, and generate a product that can be isolated without chromatographic purification. The CuAAC reaction is often used for bioconjugation in diverse chemical biology experiments .

Pharmacokinetics

Its water-soluble nature suggests it may have good bioavailability

Result of Action

The result of the action of this compound is the acceleration of reaction rates and suppression of cell cytotoxicity in the CuAAC reaction . This makes it desirable for bioconjugation in diverse chemical biology experiments .

特性

IUPAC Name |

1-butyltriazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-2-3-4-10-5-6(7)8-9-10/h5H,2-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFVCQAAXIIGIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(N=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2795492.png)

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2795493.png)

![3-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}azetidine dihydrochloride](/img/structure/B2795494.png)